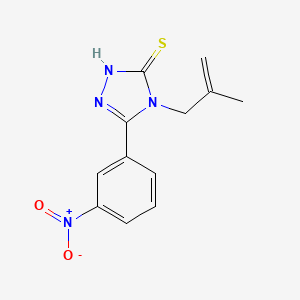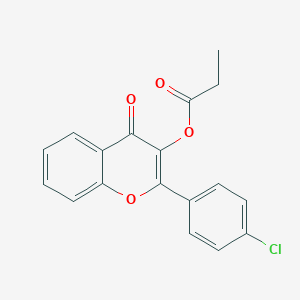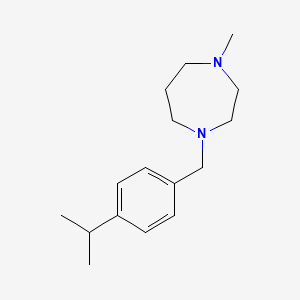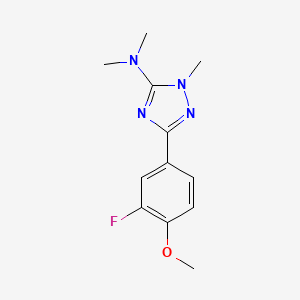![molecular formula C18H21N3O2S B5635763 {1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5635763.png)
{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex molecules like "{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone" involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired chemical structure. Studies on related compounds demonstrate methodologies that can be adapted for the synthesis, involving amidation, Friedel-Crafts acylation, and specific substitution reactions to introduce various functional groups into the molecule. The overall yield and the purity of the product depend on the optimization of each step, which can be characterized by spectroscopic techniques and confirmed by X-ray diffraction studies (Zheng Rui, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been extensively studied using X-ray crystallography. These studies reveal that the piperidine ring often adopts a chair conformation, with the geometry around certain atoms (such as sulfur in thiazole rings) being distorted tetrahedral. Intramolecular hydrogen bonding plays a significant role in stabilizing the molecule's conformation. The detailed molecular structure provides insight into the potential reactivity and interaction with biological targets (S. Naveen et al., 2015).
Chemical Reactions and Properties
The reactivity of "this compound" includes its ability to undergo various chemical reactions, such as nucleophilic substitutions, additions, and ring-closure reactions, which can modify its structure and, consequently, its biological activity. These reactions are influenced by the presence of functional groups in the molecule, providing a pathway to synthesize derivatives with enhanced properties or reduced toxicity (M. Shahana & A. Yardily, 2020).
Physical Properties Analysis
The physical properties of "this compound" and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. These properties are determined by the compound's molecular structure and are essential for predicting its stability, formulation potential, and interaction with biological systems. The crystal structure analysis provides insights into the intermolecular interactions that can affect the compound's physical properties (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of "this compound" are defined by its reactivity towards other chemical entities, its stability under various conditions, and its potential to participate in biochemical interactions. Studies on similar compounds have shown that these properties can be elucidated through spectroscopic methods and quantum chemical calculations, which help in understanding the electron distribution within the molecule and predict its reactivity pattern. Theoretical studies, including density functional theory (DFT) calculations, provide a deeper understanding of the molecular orbitals' energies and the potential sites for chemical interactions (P. Huang et al., 2021).
属性
IUPAC Name |
[1-(2-propyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-6-16-20-15(12-24-16)18(23)21-10-5-7-13(11-21)17(22)14-8-3-4-9-19-14/h3-4,8-9,12-13H,2,5-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEAXWNUEKZFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCCC(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5635690.png)

![(1S*,5R*)-3-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5635710.png)


![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635727.png)

![7-methyl-4-{2-[(1S*,6R*)-3-methyl-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5635743.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5635757.png)
![(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635761.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5635770.png)
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5635771.png)

![[(3R*,5R*)-1-(5-ethoxy-2-furoyl)-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5635777.png)